molecular formula C18H15N3O B11668496 N'-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B11668496
M. Wt: 289.3 g/mol
InChI Key: DTAITBXROZNLEE-DEDYPNTBSA-N
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Description

N'-[(1E)-1-(Naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide is a Schiff base carbohydrazide derivative featuring a naphthalen-2-yl substituent linked to a pyridine-2-carbohydrazide moiety via an ethylidene group. The naphthalene group confers enhanced hydrophobicity and π-stacking capabilities, which may influence its chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C18H15N3O/c1-13(20-21-18(22)17-8-4-5-11-19-17)15-10-9-14-6-2-3-7-16(14)12-15/h2-12H,1H3,(H,21,22)/b20-13+

InChI Key

DTAITBXROZNLEE-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between naphthalen-2-yl ethylidene and pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl ethylidene oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s structure enables it to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the aryl/heteroaryl group significantly alters physicochemical and functional properties. Key analogs include:

Compound Name Molecular Formula Substituent Molecular Weight Key Characteristics
N'-[(1E)-1-(Naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide C₁₈H₁₅N₃O Naphthalen-2-yl 289.34 High hydrophobicity, potential for π-π interactions
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide C₁₄H₁₂FN₃O 4-Fluorophenyl 257.27 Enhanced lipophilicity due to fluorine; potential electronic effects on reactivity
N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide C₁₄H₁₃N₃O₃ 2,4-Dihydroxyphenyl 271.27 Hydrogen-bonding capacity, improved solubility in polar solvents
N'-[(E)-1-(5-Chloro-2-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide monohydrate C₁₄H₁₂ClN₃O₂·H₂O 5-Chloro-2-hydroxyphenyl 329.73 Chlorine enhances electronegativity; hydroxyl group facilitates crystal packing

Key Observations :

  • Fluorophenyl : Fluorine’s electronegativity may alter electronic distribution, affecting reactivity and binding to biological targets .
  • Hydroxyphenyl : Hydroxyl groups enable hydrogen bonding, improving solubility and influencing crystal lattice stability .

Structural Conformation and Crystallography

  • Twist Angles : Analogous compounds like N′-[(1E)-1-(benzofuran-2-yl)ethylidene]pyridine-3-carbohydrazide exhibit twist angles between the aryl and ethylidenehydrazine groups similar to the target compound, suggesting conserved conformational flexibility .
  • Crystal Packing : The naphthalen-2-yl group likely induces distinct packing motifs compared to smaller substituents. For example, the chloro-hydroxyphenyl derivative forms chains via O–H⋯O/N hydrogen bonds and aromatic stacking , whereas the naphthalene analog may prioritize π-π interactions.

Computational and Experimental Characterization

  • Spectroscopy : FT-IR and NMR data for analogs confirm imine (C=N, ~1619–1634 cm⁻¹) and carbonyl (C=O, ~1671–1694 cm⁻¹) stretches, consistent with the target compound’s expected structure .
  • X-ray Crystallography : Structures of related compounds (e.g., ) were solved using SHELXL , highlighting the role of substituents in dictating hydrogen-bonding networks and crystal symmetry.

Biological Activity

N'-[(1E)-1-(naphthalen-2-yl)ethylidene]pyridine-2-carbohydrazide, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a naphthalene moiety linked to a pyridine-based hydrazone. The synthesis typically involves the condensation of pyridine-2-carboxylic acid hydrazide with 1-naphthaldehyde under acidic or basic conditions.

General Reaction Scheme

The synthesis can be represented as follows:

Pyridine 2 carboxylic acid hydrazide+1 NaphthaldehydeN 1E 1 naphthalen 2 yl ethylidene pyridine 2 carbohydrazide\text{Pyridine 2 carboxylic acid hydrazide}+\text{1 Naphthaldehyde}\rightarrow \text{N 1E 1 naphthalen 2 yl ethylidene pyridine 2 carbohydrazide}

Anticancer Properties

Numerous studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and modulation of apoptotic proteins.

Table 1: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT1164.5Induction of apoptosis via ROS
Cu(II) Complex of HydrazoneHEPG23–5Apoptosis and cell cycle arrest
Other HydrazonesVarious0.5–18.3Caspase-dependent apoptosis

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : This compound has been shown to increase levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death.
  • ROS Generation : The compound induces oxidative stress within cancer cells, contributing to cell death.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the S phase.

Case Studies and Research Findings

A recent study explored the efficacy of this compound against human colon carcinoma cells (HCT116). The compound exhibited an IC50 value of approximately 4.5 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.

Other research has indicated that metal complexes derived from similar hydrazone ligands exhibit enhanced biological activity. For instance, a Cu(II) complex derived from a related hydrazone showed an IC50 value ranging from 3–5 µM against liver cancer cell lines, significantly outperforming the free ligand .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones like this compound is influenced by various structural features:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the naphthalene or pyridine rings can modulate activity.
  • Hydrazone Configuration : The E/Z configuration plays a critical role in determining the compound's reactivity and biological efficacy.

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